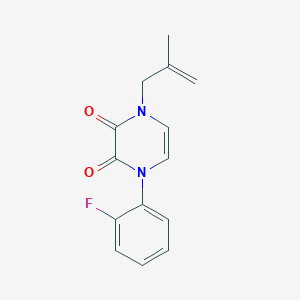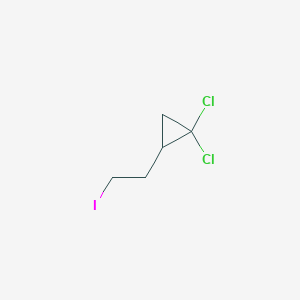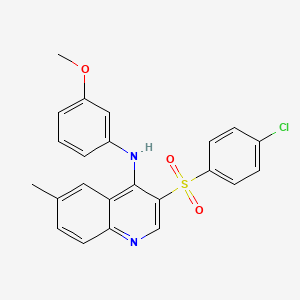
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate, also known as MMBC, is a synthetic compound that belongs to the benzofuran class of chemicals. It is a psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. MMBC is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body.
作用機序
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate works by binding to the cannabinoid receptors in the brain and other parts of the body. This activates the receptors and triggers a cascade of biochemical reactions that affect various physiological processes. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily found in the brain and is involved in the regulation of mood, appetite, and pain. It also has some affinity for the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to have some neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate in lab experiments is that it is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, one of the limitations of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate. One area of research is the potential use of this compound as a treatment for autoimmune diseases. Another area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and other cannabinoids on the body.
合成法
The synthesis of Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with isobutyryl chloride and dimethyl sulfate. The resulting product is then treated with sodium methoxide to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Methyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate has been used in scientific research to study the cannabinoid receptors and their effects on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and other physiological processes. This compound has also been used to study the effects of cannabinoids on the immune system and inflammation. It has been found to have anti-inflammatory properties and may have potential as a treatment for autoimmune diseases.
特性
IUPAC Name |
methyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-13(15(17)19-4)11-7-10(5-6-12(11)21-8)20-9(2)14(16)18-3/h5-7,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPPQCVWAUUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2900225.png)



![methyl 2-{4-[2-(2-furyl)-5-methyl-1H-pyrrol-1-yl]phenoxy}benzenecarboxylate](/img/structure/B2900232.png)
![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)


![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)
![9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2900241.png)

![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)